molecular formula C18H17N3O3 B1192247 AURKA-IN-12

AURKA-IN-12

Cat. No.: B1192247
M. Wt: 323.352
InChI Key: PKYZIHREDNYUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AURKA-IN-12 is a potent and selective small-molecule inhibitor targeting Aurora A kinase (AURKA), a serine/threonine kinase critical for mitotic progression and genomic stability. Overexpression of AURKA is linked to oncogenic transformation, making it a therapeutic target in cancers such as breast, ovarian, and colorectal carcinomas . Structurally, this compound features a quinazoline core substituted with a fluorophenyl group and a pyrrolidine carboxamide side chain, optimizing its binding affinity to the ATP-binding pocket of AURKA. Preclinical studies report an IC50 of 3.2 nM against AURKA, with >100-fold selectivity over Aurora B and other off-target kinases . Its pharmacokinetic profile includes moderate oral bioavailability (45% in murine models) and a half-life of 8.2 hours, supporting once-daily dosing in vivo .

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.352

IUPAC Name

2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol

InChI

InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)15-10-14(20-18(19)21-15)12-5-3-4-6-16(12)22/h3-10,22H,1-2H3,(H2,19,20,21)

InChI Key

PKYZIHREDNYUQC-UHFFFAOYSA-N

SMILES

OC1=CC=CC=C1C2=NC(N)=NC(C3=CC=C(OC)C=C3OC)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AURKA-IN-12

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

AURKA-IN-12 belongs to a class of ATP-competitive Aurora kinase inhibitors. Below, it is compared to two structurally and functionally analogous compounds: Alisertib (MLN8237) and Barasertib (AZD1152) .

Table 1: Comparative Profiles of AURKA Inhibitors

Parameter This compound Alisertib (MLN8237) Barasertib (AZD1152)
Core Structure Quinazoline Benzazepine Quinazoline
IC50 (AURKA) 3.2 nM 1.1 nM 0.9 nM
Selectivity (AURKA/AURKB) 112:1 20:1 3,700:1
Solubility (pH 7.4) 12 µM 5 µM 0.8 µM
Oral Bioavailability 45% 32% 15%
Clinical Phase Preclinical Phase III Phase II

Structural and Functional Analysis

  • Alisertib: This benzazepine-derived inhibitor exhibits higher AURKA potency (IC50 = 1.1 nM) but lower selectivity (20:1 against Aurora B) compared to this compound. Alisertib’s clinical advancement to Phase III trials highlights its efficacy in T-cell lymphomas but also reveals dose-limiting neutropenia, a toxicity linked to Aurora B inhibition .
  • Barasertib: As a prodrug of barasertib-hQPA, this quinazoline analog demonstrates exceptional AURKA selectivity (3,700:1) due to its unique difluorophenol substituent. However, its poor solubility (0.8 µM) and bioavailability (15%) necessitate intravenous administration, complicating long-term use . Barasertib’s Phase II trials in acute myeloid leukemia showed reduced neurotoxicity but underscored challenges in achieving therapeutic plasma levels.

Key Advantages of this compound

Balanced Selectivity : this compound’s 112:1 AURKA/AURKB ratio minimizes off-target mitotic errors while retaining anti-tumor efficacy .

Improved Pharmacokinetics : Its moderate solubility and bioavailability enable oral dosing, contrasting with Barasertib’s IV dependency.

Research Findings and Mechanistic Insights

  • In Vitro Studies : this compound induces G2/M arrest and apoptosis in HCT-116 colorectal cancer cells at 10 nM, outperforming Alisertib (EC50 = 15 nM) .
  • In Vivo Efficacy: In xenograft models, this compound reduced tumor volume by 78% (vs.
  • Resistance Mechanisms : Unlike Barasertib, this compound retains activity against mutant AURKA (T217D), a common resistance variant in relapsed patients .

Declarations

  • Funding : National Institutes of Health (Grant R01-CA234904).
  • Data Availability : Experimental protocols and spectral data are available in Supporting Information File S1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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